molecular formula C10H20O3 B1374735 4-Hexyl-2-methoxy-1,3-dioxolane CAS No. 85124-13-6

4-Hexyl-2-methoxy-1,3-dioxolane

Cat. No.: B1374735
CAS No.: 85124-13-6
M. Wt: 188.26 g/mol
InChI Key: LBANROLVFDLXGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hexyl-2-methoxy-1,3-dioxolane can be synthesized from carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or a Lewis acid catalyst . The reaction typically involves the acetalization of aldehydes or ketalization of ketones. A common method employs toluenesulfonic acid as a catalyst in refluxing toluene, allowing continuous removal of water from the reaction mixture using a Dean-Stark apparatus .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves similar synthetic routes as described above, scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-Hexyl-2-methoxy-1,3-dioxolane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4, and other high-valent chromium reagents.

    Reduction: LiAlH4, NaBH4.

    Substitution: Organolithium reagents, Grignard reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Hexyl-2-methoxy-1,3-dioxolane involves its interaction with various molecular targets and pathways. The compound can act as a protecting group for aldehydes and ketones, preventing them from undergoing unwanted reactions during chemical transformations . The specific molecular targets and pathways depend on the context of its use, such as in organic synthesis or pharmaceutical applications.

Properties

IUPAC Name

4-hexyl-2-methoxy-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O3/c1-3-4-5-6-7-9-8-12-10(11-2)13-9/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBANROLVFDLXGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1COC(O1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hexyl-2-methoxy-1,3-dioxolane
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4-Hexyl-2-methoxy-1,3-dioxolane
Reactant of Route 3
4-Hexyl-2-methoxy-1,3-dioxolane
Reactant of Route 4
4-Hexyl-2-methoxy-1,3-dioxolane
Reactant of Route 5
4-Hexyl-2-methoxy-1,3-dioxolane
Reactant of Route 6
4-Hexyl-2-methoxy-1,3-dioxolane

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